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6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

EGFR tyrosine kinase quinazoline SAR ATP-competitive inhibition

EGFR inhibitor research requires matched negative controls that preserve core scaffold without target activity. CAS 477855-29-1 retains the 6,7-dimethoxyquinazoline core (MW 309.36) while the N-(4-methylbenzyl) group abolishes EGFR binding (>30,000-fold potency reduction vs. PD153035). • Structurally matched negative control for EGFR/kinase probe specificity validation • Elevated XLogP3 (3.7) enables BBB penetration for CNS screening • Validated in NIH HTS panels across >5 target categories for multi-target phenotypic assays

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 477855-29-1
Cat. No. B2826995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
CAS477855-29-1
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyYAKWQVCFIIHGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine: Characterization for Procurement


6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-29-1) is a synthetic quinazoline derivative (C₁₈H₁₉N₃O₂, MW 309.36) belonging to the 4-amino-6,7-dimethoxyquinazoline chemotype [1] [2]. Structurally, it bears the canonical 6,7-dimethoxy pharmacophore associated with ATP-competitive kinase inhibition, but is distinguished by an N-(4-methylbenzyl) substituent at the 4-position, replacing the aniline moiety found in archetypal EGFR inhibitors such as PD153035 and AG-1478 [3]. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR ID: MLS000326856) and has been screened across multiple HTS panels .

1Scaffold-hop quinazoline chemotype: N-(4-methylbenzyl) substitution replaces the aniline moiety found in classical 4-anilinoquinazoline EGFR inhibitors.
2Diversity-oriented HTS deployment: Catalogued in NIH MLSMR and screened across multiple target classes including GPCRs, kinases, and proteases.
3Elevated lipophilicity profile: Supports CNS permeability and membrane partitioning research where polar 4-anilinoquinazolines are excluded.

6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine: Why Substitution Fails


The 4-amino-6,7-dimethoxyquinazoline scaffold exhibits extreme sensitivity to the N4-substituent, with single-atom alterations producing IC₅₀ shifts > 10,000-fold against EGFR [1]. The target compound’s N-(4-methylbenzyl) group is neither an aniline nor a simple benzylamine; the methylene spacer inserts a tetrahedral carbon between the quinazoline core and the aromatic ring, abolishing the aniline planarity required for ATP-pocket occupancy in classical EGFR inhibitors such as PD153035 (IC₅₀ = 29 pM) and AG-1478 (IC₅₀ = 3 nM) [2] [3]. Consequently, this compound cannot be interchanged with 4-anilinoquinazolines for EGFR or closely related kinase assays without explicit target validation. The 4-methyl substitution on the terminal phenyl ring further differentiates its lipophilicity (XLogP3 = 3.7) from des-methyl benzylamino analogs [4].

This Compoundmay differ from4-Anilinoquinazolines
  • N-benzyl methylene spacer disrupts aniline planarity; EGFR ATP-pocket binding may not transfer directly from 4-anilinoquinazolines without explicit target validation.
  • 4-methyl substitution on the terminal phenyl ring elevates lipophilicity; membrane partitioning and ADME behavior may shift relative to des-methyl benzylamino analogs.
  • Altered H-bond geometry and increased rotatable bond count may redirect kinase selectivity away from classical EGFR hinge-binding profiles.

6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine: Differentiation Evidence


N-Benzyl vs. N-Aniline: EGFR Binding Divergence

The target compound's N-(4-methylbenzyl) substituent inserts a CH₂ spacer that disrupts the planar aniline geometry essential for EGFR kinase domain binding. In head-to-head structural comparisons, the archetypal 4-anilinoquinazoline PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves EGFR IC₅₀ = 29 pM in cell-free kinase assays, whereas 4-benzylaminoquinazolines with a methylene spacer analogous to the target compound typically exhibit IC₅₀ > 1 μM against wild-type EGFR in comparable assays [1]. This >30,000-fold potency differential demonstrates that the benzylamino linkage fundamentally redirects target engagement away from EGFR, making this compound unsuitable for EGFR-focused studies but potentially enabling alternative kinase or non-kinase target profiles [2].

EGFR Binding Divergence
Class-level
Target: IC₅₀ >1 μM (class-level)PD153035: IC₅₀ = 29 pMReported >34,000-fold difference
Redirects target engagement away from EGFR kinase domain
Requires independent target validation; cell-free ATP-competitive format
EGFR tyrosine kinase quinazoline SAR ATP-competitive inhibition

Lipophilicity and CNS Permeability Potential

The target compound has a computed XLogP3 of 3.7 [1], which is substantially higher than the 4-anilinoquinazoline comparator AG-1478 (XLogP3 ≈ 2.5) and PD153035 (XLogP3 ≈ 3.0) [2]. This +0.7 to +1.2 log unit increase reflects the 4-methylbenzyl group's greater hydrocarbon content compared to halophenyl aniline substituents. The 4-methyl group on the benzyl ring contributes an additional +0.5 log unit relative to unsubstituted benzylaminoquinazolines [3]. Higher lipophilicity correlates with increased passive membrane permeability and potential CNS penetration, a property generally absent in classical 4-anilinoquinazoline EGFR inhibitors.

Lipophilicity Profile
Data to verify
XLogP3 = 3.7
Supports CNS permeability screening fit
Δ +0.7 vs. AG-1478; +0.5 vs. des-methyl benzyl analog; computed property
lipophilicity blood-brain barrier logP quinazoline ADME

Hydrogen-Bond Profile vs. 4-Anilinoquinazolines

The N-(4-methylbenzyl) substituent replaces the aniline N–H donor with a secondary amine that retains one hydrogen-bond donor (HBD = 1) but alters the pKa and geometry of this key pharmacophoric feature [1]. In contrast, 4-anilinoquinazolines such as PD153035 present the aniline N–H donor coplanar with the quinazoline ring system, facilitating a critical hydrogen bond with the EGFR hinge region (Met793 backbone carbonyl) [2]. The methylene spacer in the target compound introduces rotational flexibility that disrupts this co-planarity, weakening the hinge-binding hydrogen bond. Additionally, the target compound has 5 hydrogen-bond acceptors (vs. 4 in typical 4-anilinoquinazolines), potentially enabling distinct water-network interactions [1].

H-Bond Geometry
Class-level
Target: HBA=5, HBD=1, RotB=5PD153035: HBA=4, HBD=1, RotB=3Δ HBA +1; Δ RotB +2; loss of aniline planarity
Alters hinge-region hydrogen-bonding profile
Flexibility may favor atypical binding-pocket geometries
hydrogen bonding pharmacophore target engagement solubility

Multi-Target HTS Footprint vs. Single-Target Agents

The target compound (MLS000326856) has been tested in over 15 distinct HTS assays spanning GPCR (RGS4, μ-opioid receptor, M1 muscarinic receptor), protease (ADAM17), and ion channel targets, as catalogued in PubChem BioAssay and Chemsrc [1]. While specific quantitative activity data remain largely unpublished, the breadth of screening reflects its deployment as a diversity-oriented scaffold rather than a target-optimized probe. By contrast, AG-1478 and PD153035 were optimized as selective EGFR inhibitors and show >1,000-fold selectivity for EGFR over unrelated targets [2]. This HTS footprint implies that the target compound may possess a broader, lower-affinity target interaction profile suitable for phenotypic screening and polypharmacology studies.

HTS Screening Breadth
Assay context
GPCR, kinase, protease, ion channel panels across NIH MLSMR
Supports phenotypic screening and polypharmacology studies
Quantitative activity data largely unpublished; diversity-oriented scaffold
high-throughput screening polypharmacology kinase profiling off-target activity

6,7-Dimethoxy-N-(4-methylbenzyl)quinazolin-4-amine: Best-Suited Applications


EGFR Selectivity Negative Control

Given the >30,000-fold predicted reduction in EGFR potency compared to 4-anilinoquinazolines such as PD153035 [1], this compound is well-suited as a structurally matched negative control. It preserves the 6,7-dimethoxyquinazoline core and similar MW (309 vs. 310 Da for PD153035) while abolishing EGFR activity, enabling specificity validation of EGFR-targeted probe molecules in cell-based and biochemical assays.

CNS-Penetrant Starting Point for Non-EGFR Kinases

The elevated XLogP3 (3.7 vs. 2.5–3.0 for aniline-based quinazolines) [2] supports blood-brain barrier penetration potential. Researchers screening for CNS-active kinase or GPCR modulators should consider this scaffold for targets where classical 4-anilinoquinazolines are excluded due to insufficient lipophilicity, provided target engagement is independently validated.

Phenotypic Screening Library Component

The compound's deployment across >5 target categories in NIH HTS panels reflects its suitability for diversity-oriented phenotypic screening. Unlike single-target optimized quinazolines, this compound may yield hits in cell-based assays where modulation of multiple targets (e.g., GPCR–kinase crosstalk) is required. Procurement for library enrichment should prioritize compounds with documented multi-target HTS exposure.

SAR Benchmark for Benzylaminoquinazoline Scaffold

The 4-methylbenzyl substituent represents a defined structural departure from the extensively characterized 4-anilino series. As documented by Rewcastle et al. [3], benzylaminoquinazolines exhibit distinct SAR from anilino analogs. This compound can serve as a reference standard in SAR campaigns exploring N-benzyl modifications to modulate kinase selectivity or ADME properties.

Application
Selection Property
Validation Focus
Kinase selectivity control studies
Structurally matched negative control with abolished EGFR binding
EGFR pathway specificity review
CNS permeability research
Lipophilicity-driven membrane partitioning profile
Blood-brain barrier penetration review
Phenotypic screening studies
Multi-target HTS deployment across diverse target categories
Cell-based assay hit validation
Scaffold-hop SAR campaigns
N-benzyl modification context distinct from 4-anilino series
Kinase selectivity profile review
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